molecular formula C12H14BrFN2O B14913904 (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone

(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone

Cat. No.: B14913904
M. Wt: 301.15 g/mol
InChI Key: VTDMTURNUOAKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is a brominated and fluorinated aromatic compound featuring a methanone bridge connecting a 3-aminopiperidine moiety to a substituted phenyl ring. This compound is of interest in medicinal chemistry for its structural versatility, which may influence receptor binding or pharmacokinetic properties.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2-bromo-5-fluorophenyl)methanone

InChI

InChI=1S/C12H14BrFN2O/c13-11-4-3-8(14)6-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2

InChI Key

VTDMTURNUOAKSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-5-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminophenyl derivative, while reduction could produce a hydroxylated piperidine compound .

Scientific Research Applications

Chemistry

In chemistry, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules .

Industry

In the industrial sector, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromofluorophenyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone and related compounds:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups SMILES Notation
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone C₁₂H₁₃BrFN₂O Br (C2), F (C5) on phenyl Piperidine amine, methanone O=C(C1=CC(=C(C=C1)Br)F)N2CCCNC2
(2-Amino-1,3-oxazol-5-yl)(3-bromophenyl)methanone C₁₀H₇BrN₂O₂ Br (C3) on phenyl Oxazole, methanone O=C(c1cccc(Br)c1)c2oc(nc2)N
Bis(3-amino-4-fluorophenyl)methanone C₁₃H₁₀F₂N₂O F (C4), NH₂ (C3) on both phenyls Methanone, aromatic amines O=C(C1=CC(=C(C=C1)F)N)C2=CC(=C(C=C2)F)N
2-Amino-3-bromo-5-fluorobenzoic acid C₇H₅BrFNO₂ Br (C3), F (C5), COOH (C1) Carboxylic acid, amine OC(=O)C1=CC(=C(C(=C1)Br)N)F

Key Observations:

Core Structural Differences :

  • The target compound’s piperidine ring distinguishes it from oxazole or purely aromatic analogs. Piperidine enhances solubility in physiological conditions compared to rigid heterocycles like oxazole .
  • Halogen Positioning : The 2-bromo-5-fluorophenyl group introduces steric hindrance at the ortho position (C2), which is absent in the 3-bromo analog from . This may influence binding to hydrophobic pockets in biological targets .

Functional Group Impact: Methanone vs. Carboxylic Acid: The benzoic acid derivative () exhibits higher polarity and acidity (pKa ~2–3) compared to methanone-containing analogs, affecting membrane permeability . Amino Group Reactivity: The primary amine on the piperidine ring provides a site for derivatization (e.g., salt formation or conjugation), unlike the secondary amine in the oxazole compound .

Hypothetical Bioactivity

  • Piperidine vs. Oxazole : Piperidine’s conformational flexibility may enhance binding to G-protein-coupled receptors (GPCRs), whereas oxazole’s rigidity could favor kinase inhibition .
  • Halogen Effects: Bromine’s size and fluorine’s electronegativity in the target compound may improve target affinity compared to non-halogenated analogs, though direct comparisons are absent in available data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.